Leucine-beta-naphthylamide
Overview
Description
Leucine-beta-naphthylamide is a synthetic compound that serves as a substrate for various enzymatic reactions. It is commonly used in biochemical assays to measure the activity of aminopeptidases, which are enzymes that catalyze the removal of amino acids from the amino terminus of peptide substrates . The compound has the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucine-beta-naphthylamide can be synthesized through a series of chemical reactions involving the coupling of leucine with beta-naphthylamine. The synthesis typically involves the following steps:
Protection of the amino group: The amino group of leucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Coupling reaction: The protected leucine is then coupled with beta-naphthylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Leucine-beta-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by aminopeptidases to release leucine and beta-naphthylamine.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, the compound can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically involves the use of aminopeptidases under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction: Common reagents for oxidation include hydrogen peroxide and potassium permanganate, while reduction can be achieved using reagents like sodium borohydride.
Major Products
Hydrolysis: The major products of hydrolysis are leucine and beta-naphthylamine.
Oxidation and Reduction: The specific products depend on the reagents and conditions used.
Scientific Research Applications
Leucine-beta-naphthylamide has a wide range of applications in scientific research:
Mechanism of Action
Leucine-beta-naphthylamide exerts its effects by serving as a substrate for aminopeptidases. The enzyme catalyzes the hydrolysis of the compound, releasing leucine and beta-naphthylamine. The released beta-naphthylamine can then be detected using colorimetric or fluorometric methods, allowing for the quantification of enzyme activity . The molecular targets involved in this process are the active sites of aminopeptidases .
Comparison with Similar Compounds
Similar Compounds
Leucine-p-nitroanilide: Another substrate for aminopeptidases, used in similar biochemical assays.
Alanine-beta-naphthylamide: A substrate for alanine aminopeptidases, used in enzymatic activity assays.
Benzoyl-DL-arginine-beta-naphthylamide: A substrate for trypsin-like enzymes, used in protease activity assays.
Uniqueness
Leucine-beta-naphthylamide is unique due to its specific use as a substrate for leucine aminopeptidases. Its ability to release beta-naphthylamine upon hydrolysis makes it particularly useful in colorimetric and fluorometric assays, providing a sensitive and specific method for detecting enzyme activity .
Properties
IUPAC Name |
2-amino-4-methyl-N-naphthalen-2-ylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHURRLUBVMKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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